(3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL

Catalog No.
S13840042
CAS No.
M.F
C9H11ClFNO
M. Wt
203.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-O...

Product Name

(3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL

IUPAC Name

(3R)-3-amino-3-(3-chloro-5-fluorophenyl)propan-1-ol

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

InChI

InChI=1S/C9H11ClFNO/c10-7-3-6(4-8(11)5-7)9(12)1-2-13/h3-5,9,13H,1-2,12H2/t9-/m1/s1

InChI Key

DUDHOHOEVZWHLU-SECBINFHSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(CCO)N

Isomeric SMILES

C1=C(C=C(C=C1F)Cl)[C@@H](CCO)N

(3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL is a chiral amino alcohol characterized by its unique molecular structure, which includes an amino group, a hydroxyl group, and a substituted phenyl ring featuring chlorine and fluorine atoms. Its molecular formula is C9H11ClFNOC_9H_{11}ClFNO with a molecular weight of approximately 203.64 g/mol . The presence of halogen substituents on the phenyl ring imparts distinctive electronic properties, influencing its reactivity and biological interactions.

Typical for amino alcohols, such as:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Dehydration: Under certain conditions, it may undergo dehydration to form alkenes.

Additionally, the presence of chlorine and fluorine may enable more complex reactions, such as halogen exchange or coupling reactions .

(3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL exhibits significant biological activity attributed to its ability to interact with specific molecular targets within biological systems. This compound may modulate various biochemical pathways, influencing enzyme activity and receptor interactions. Its unique structure allows it to exhibit distinct pharmacological effects compared to other similar compounds, potentially making it useful in therapeutic contexts .

The synthesis of (3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Materials: Using appropriate precursors that contain the necessary functional groups.
  • Chiral Resolution: Employing chiral catalysts or reagents to ensure the desired stereochemistry.
  • Functional Group Transformations: Utilizing reactions such as amination and hydroxylation to introduce the amino and hydroxyl groups.
  • Purification: Techniques like recrystallization or chromatography are used to purify the final product .

This compound has potential applications in various fields, including:

  • Pharmaceuticals: As a building block for drug development due to its biological activity.
  • Chemical Research: Used in studies related to enzyme inhibition or receptor binding assays.
  • Synthetic Chemistry: As an intermediate in the synthesis of more complex molecules .

Studies on the interactions of (3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL with biological targets are crucial for understanding its mechanism of action. Research indicates that it may interact with specific enzymes and receptors, modulating their activity and influencing various metabolic pathways. Such interaction studies are essential for elucidating the compound's pharmacological profile and potential therapeutic uses .

Several compounds share structural similarities with (3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(3R)-3-Amino-3-(4-chlorophenyl)propan-1-OLDifferent stereochemistryPotentially different biological activity due to chirality
(3S)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OLDifferent substituent position on phenyl ringVaries in reactivity and biological effects
4-ChlorophenylalanineLacks hydroxyl groupSimpler structure; primarily used in peptide synthesis
(3R)-3-Amino-3-(5-chlorophenyl)propan-1-OL hydrochlorideSalt form of the compoundMay exhibit different solubility and stability properties

The uniqueness of (3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL lies in its specific stereochemistry and the combination of electron-withdrawing substituents (chlorine and fluorine) on the phenyl ring. These features influence not only its chemical reactivity but also its interaction profile with biological targets, making it distinct from its analogs .

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

203.0513198 g/mol

Monoisotopic Mass

203.0513198 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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